molecular formula C12H15Cl2NO2 B6343409 (S)-alpha-(3-Chlorobenzyl)-proline-HCl CAS No. 1217822-94-0

(S)-alpha-(3-Chlorobenzyl)-proline-HCl

Cat. No. B6343409
CAS RN: 1217822-94-0
M. Wt: 276.16 g/mol
InChI Key: PYMQPNPTFZYFAC-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-(3-Chlorobenzyl)-proline-HCl, also known as (S)-α-CBZ-Pro-HCl, is an important synthetic intermediate molecule used in the production of various drugs, including antineoplastic agents, antibiotics, and anti-inflammatory agents. It is a derivative of proline, a naturally occurring amino acid, and is also used in the synthesis of other compounds. This article will provide an overview of (S)-α-CBZ-Pro-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

(S)-α-CBZ-Pro-HCl is used in a variety of scientific research applications. It is used as a substrate for the enzyme prolyl oligopeptidase, which is involved in the metabolism of peptides and proteins. It is also used in the synthesis of other compounds, such as inhibitors of the enzyme dipeptidyl peptidase IV. Additionally, (S)-α-CBZ-Pro-HCl is used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of (S)-α-CBZ-Pro-HCl is not fully understood. However, it is believed that this compound binds to the active site of prolyl oligopeptidase, inhibiting its activity. Additionally, (S)-α-CBZ-Pro-HCl is thought to bind to the active sites of other enzymes, such as dipeptidyl peptidase IV, and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-α-CBZ-Pro-HCl are not well understood. However, it is believed that this compound may have an effect on the metabolism of peptides and proteins, as well as on the structure and function of proteins. Additionally, (S)-α-CBZ-Pro-HCl may have an effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

(S)-α-CBZ-Pro-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used in a variety of applications. Additionally, (S)-α-CBZ-Pro-HCl is relatively stable and can be stored for long periods of time. However, there are also some limitations to using (S)-α-CBZ-Pro-HCl in lab experiments. It can be toxic if not handled properly, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research involving (S)-α-CBZ-Pro-HCl. Further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore new applications for (S)-α-CBZ-Pro-HCl, such as in the development of new drugs or in the production of other compounds. Finally, research could be conducted to identify new methods of synthesizing (S)-α-CBZ-Pro-HCl.

Synthesis Methods

(S)-α-CBZ-Pro-HCl is typically produced through a two-step synthesis process. The first step involves the reaction of proline with 3-chlorobenzyl bromide in the presence of a base such as sodium hydride. This reaction produces (S)-α-CBZ-Pro, which is then reacted with hydrochloric acid to form (S)-α-CBZ-Pro-HCl. This method is a simple and cost-effective way of producing (S)-α-CBZ-Pro-HCl.

properties

IUPAC Name

(2S)-2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMQPNPTFZYFAC-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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